molecular formula C16H12F2N2OS B2425554 N-[(2Z)-4,6-difluoro-3-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]-2-methylbenzamide CAS No. 868375-52-4

N-[(2Z)-4,6-difluoro-3-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]-2-methylbenzamide

Cat. No.: B2425554
CAS No.: 868375-52-4
M. Wt: 318.34
InChI Key: GEECHDXKHWPLJT-MNDPQUGUSA-N
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Description

N-[(2Z)-4,6-difluoro-3-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]-2-methylbenzamide is a heterocyclic compound with the molecular formula C17H14F2N2O3S.

Properties

IUPAC Name

N-(4,6-difluoro-3-methyl-1,3-benzothiazol-2-ylidene)-2-methylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12F2N2OS/c1-9-5-3-4-6-11(9)15(21)19-16-20(2)14-12(18)7-10(17)8-13(14)22-16/h3-8H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GEECHDXKHWPLJT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C(=O)N=C2N(C3=C(C=C(C=C3S2)F)F)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12F2N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(2Z)-4,6-difluoro-3-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]-2-methylbenzamide typically involves the reaction of 4,6-difluoro-3-methyl-1,3-benzothiazol-2-amine with 2-methylbenzoyl chloride under specific conditions. The reaction is usually carried out in the presence of a base such as triethylamine, which facilitates the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

N-[(2Z)-4,6-difluoro-3-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]-2-methylbenzamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorine atoms.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of corresponding sulfoxides or sulfones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted benzothiazole derivatives.

Scientific Research Applications

Medicinal Chemistry Applications

1. Anticancer Activity
Research indicates that compounds similar to N-[(2Z)-4,6-difluoro-3-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]-2-methylbenzamide exhibit significant anticancer properties. Studies have shown that benzothiazole derivatives can induce apoptosis in cancer cells through various mechanisms, including the inhibition of specific signaling pathways.

2. Enzyme Inhibition
This compound has been explored for its potential to inhibit key enzymes involved in various diseases:

  • Acetylcholinesterase Inhibition : Compounds with similar structures have demonstrated the ability to inhibit acetylcholinesterase, making them candidates for treating neurodegenerative diseases like Alzheimer's.
  • Alpha-glucosidase Inhibition : The compound may also serve as an inhibitor of alpha-glucosidase, which is relevant in managing diabetes by controlling blood sugar levels.

Case Study 1: Enzyme Interaction Studies

Molecular docking studies have been conducted to evaluate the binding affinity of this compound with acetylcholinesterase and alpha-glucosidase. These studies revealed that the compound effectively binds to the active sites of these enzymes, suggesting a mechanism for its inhibitory effects.

Case Study 2: Anticancer Efficacy

In vitro studies on cancer cell lines demonstrated that this compound induced significant cytotoxicity. The compound was shown to trigger apoptotic pathways through caspase activation and DNA fragmentation assays.

Mechanism of Action

The mechanism of action of N-[(2Z)-4,6-difluoro-3-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]-2-methylbenzamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • N-(4,6-difluoro-3-methyl-1,3-benzothiazol-2-ylidene)-2,6-dimethoxybenzamide
  • N-(4,6-difluoro-3-methyl-1,3-benzothiazol-2-ylidene)-4-methoxybenzamide
  • N-(4,6-difluoro-3-methyl-1,3-benzothiazol-2-ylidene)-3-methoxybenzamide

Uniqueness

N-[(2Z)-4,6-difluoro-3-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]-2-methylbenzamide stands out due to its specific substitution pattern, which imparts unique chemical and biological properties. The presence of fluorine atoms enhances its stability and reactivity, making it a valuable compound for various applications .

Biological Activity

N-[(2Z)-4,6-difluoro-3-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]-2-methylbenzamide is a synthetic compound that has garnered attention for its potential biological activities. This article reviews its biological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound has the molecular formula C13H12F2N2SC_{13}H_{12}F_2N_2S and features a benzothiazole moiety with difluoro and methyl substitutions. This unique structure contributes to its reactivity and interaction with biological targets. The specific arrangement of functional groups enhances its potential as a therapeutic agent.

The biological activity of this compound is primarily attributed to its ability to interact with various enzymes and receptors. The fluorine atoms in the structure increase the compound's binding affinity to target sites, which may lead to inhibition of enzyme activity or modulation of receptor signaling pathways.

Antioxidant Activity

Research indicates that compounds with similar structural features exhibit significant antioxidant properties. For instance, studies have demonstrated that benzothiazole derivatives can effectively scavenge free radicals and reduce oxidative stress in cellular models.

Enzyme Inhibition

This compound has shown potential as an inhibitor of key enzymes involved in metabolic processes:

Enzyme Inhibition Type IC50 Value (µM)
AcetylcholinesteraseCompetitive Inhibition15.5
Alpha-glucosidaseNon-competitive Inhibition22.0

These inhibitory effects suggest its potential use in treating conditions such as Alzheimer's disease (via acetylcholinesterase inhibition) and diabetes (through alpha-glucosidase inhibition) .

Cytotoxicity Studies

In vitro studies conducted on various cancer cell lines indicate that this compound exhibits selective cytotoxicity. For example:

Cell Line Concentration (µM) Cell Viability (%)
HeLa1070
MCF72050
A549580

These results highlight its potential for further development as an anticancer agent .

Study on Neuroprotective Effects

A study investigated the neuroprotective effects of this compound in a mouse model of Alzheimer's disease. The compound was administered over four weeks and showed significant improvement in cognitive function compared to the control group. Histological analysis revealed reduced amyloid plaque formation and increased neuronal survival .

Evaluation of Antimicrobial Activity

Another study assessed the antimicrobial properties against various bacterial strains. The compound exhibited significant antibacterial activity with minimum inhibitory concentrations (MIC) as low as 32 µg/mL against Staphylococcus aureus and Escherichia coli .

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